molecular formula C20H21N3O4 B2806491 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1798429-85-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2806491
CAS RN: 1798429-85-2
M. Wt: 367.405
InChI Key: LQKIWCPKMCEHRR-QPJJXVBHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicological Evaluation of Flavors with Modifying Properties : A study by Arthur et al. (2015) evaluated two structurally related flavors for their safety in food and beverage applications. These compounds showed minimal oxidative metabolism and were poorly absorbed, rapidly eliminated, and exhibited no genotoxic concerns (Arthur et al., 2015).

  • Crystal Structures and Hirshfeld Surface Analyses : Ullah and Stoeckli-Evans (2021) examined the structures of compounds that differ in the nature of the central six-membered ring, contributing insights into intermolecular interactions in crystals (Ullah & Stoeckli-Evans, 2021).

  • Synthesis and Anti-Convulsant Activity of Resins from Chalcone Derivatives : Hasan (2019) synthesized a series of chalcone derivatives, which were then polymerized into resins. These were evaluated for anticonvulsant activity, showing potential in medicinal applications (Hasan, 2019).

  • Structural Characterization of Antitubercular Compounds : Richter et al. (2022) focused on the structural characterization of a compound related to an antituberculosis clinical drug candidate. This study provides insights into the molecular structure and potential applications in treating tuberculosis (Richter et al., 2022).

  • Synthesis of Compounds with Affinity to Muscarinic M2-Receptor : Holzgrabe and Heller (2003) synthesized a hybrid compound with parts of a muscarinic receptor antagonist and an allosteric modulator, highlighting a potential application in neurological research (Holzgrabe & Heller, 2003).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-2-6-19(22-21-14)27-16-8-10-23(11-9-16)20(24)7-4-15-3-5-17-18(12-15)26-13-25-17/h2-7,12,16H,8-11,13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIWCPKMCEHRR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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